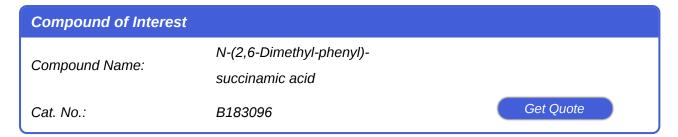


Application Notes: Infrared Spectroscopy Analysis of N-(2,6-Dimethyl-phenyl)-succinamic acid

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Introduction

N-(2,6-Dimethyl-phenyl)-succinamic acid is a chemical intermediate that incorporates both a secondary amide and a carboxylic acid functional group. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, allowing for the confirmation of its synthesis and the identification of its key functional groups. This document provides detailed application notes and protocols for the analysis of **N-(2,6-Dimethyl-phenyl)-succinamic acid** using Fourier Transform Infrared (FTIR) spectroscopy.

Principle of Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique "fingerprint" for the molecule. For **N-(2,6-Dimethyl-phenyl)-succinamic acid**, the key vibrational modes of interest are those associated with the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amide, and the C=O stretches of both the carboxylic acid and the amide functionalities.

Data Presentation: Characteristic Infrared Absorption Bands



The following table summarizes the expected characteristic infrared absorption bands for **N- (2,6-Dimethyl-phenyl)-succinamic acid**. These values are based on typical frequency ranges for the respective functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity	Appearance
~3300	N-H stretch	Secondary Amide	Medium	Sharp
2500-3300	O-H stretch	Carboxylic Acid	Strong	Very Broad
~2950	C-H stretch (aromatic)	Aromatic Ring	Medium-Weak	Sharp
~2900	C-H stretch (aliphatic)	Alkyl Chain	Medium-Weak	Sharp
~1710	C=O stretch	Carboxylic Acid	Strong	Sharp
~1650	C=O stretch (Amide I)	Secondary Amide	Strong	Sharp
~1540	N-H bend (Amide	Secondary Amide	Medium	Sharp
1600 & 1475	C=C stretch	Aromatic Ring	Medium-Weak	Sharp
~1400	C-N stretch	Amide	Medium	Sharp
~1300	C-O stretch	Carboxylic Acid	Medium	Sharp
900-675	C-H bend (out- of-plane)	Aromatic Ring	Medium-Strong	Sharp

Experimental Protocols Synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid

A common method for the synthesis of **N-(2,6-Dimethyl-phenyl)-succinamic acid** involves the reaction of 2,6-dimethylaniline with succinic anhydride.[1][2][3][4]



Materials:

- 2,6-dimethylaniline
- · Succinic anhydride
- Toluene
- · Dilute Hydrochloric Acid
- Ethanol
- · Deionized water

Procedure:

- Dissolve succinic anhydride (0.025 mole) in 25 ml of toluene.
- In a separate flask, dissolve 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene.
- Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring.
- Continue stirring the mixture for one hour at room temperature.
- Allow the reaction mixture to stand for an additional hour to ensure the completion of the reaction.
- Treat the mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.
- Filter the resulting solid product under suction.
- Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.
- Recrystallize the crude product from ethanol to obtain pure N-(2,6-Dimethyl-phenyl)succinamic acid.[1][2]



Infrared Spectroscopy Analysis

Instrumentation:

• Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Solid-State):

The solid sample can be prepared for FTIR analysis using the KBr pellet method or as a thin solid film.

KBr Pellet Method:

- Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.
- Grind a small amount of the N-(2,6-Dimethyl-phenyl)-succinamic acid sample to a fine powder.
- Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Grind the mixture until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Thin Solid Film Method:

- Dissolve a small amount of the N-(2,6-Dimethyl-phenyl)-succinamic acid sample in a volatile solvent (e.g., methylene chloride or acetone).
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

 Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).



- Place the prepared sample in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Compare the wavenumbers of the observed bands with the expected values for the functional groups present in N-(2,6-Dimethyl-phenyl)-succinamic acid as detailed in the data presentation table.
- The presence of the characteristic broad O-H stretch, the N-H stretch, and the two distinct
 C=O stretches will confirm the successful synthesis of the target compound.

Visualizations Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis and subsequent infrared spectroscopy analysis of **N-(2,6-Dimethyl-phenyl)-succinamic acid**.



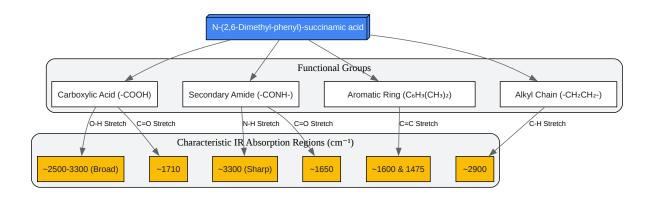
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Caption: Workflow for the synthesis and FTIR analysis of **N-(2,6-Dimethyl-phenyl)- succinamic acid**.



Logical Relationship of Functional Groups to IR Spectrum

This diagram shows the logical relationship between the key functional groups in **N-(2,6-Dimethyl-phenyl)-succinamic acid** and their corresponding characteristic regions in the infrared spectrum.



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Caption: Correlation of functional groups in the molecule to their IR absorption regions.

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